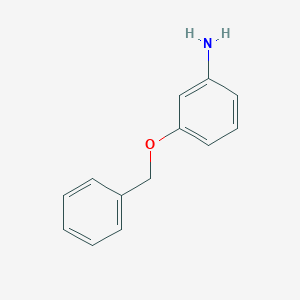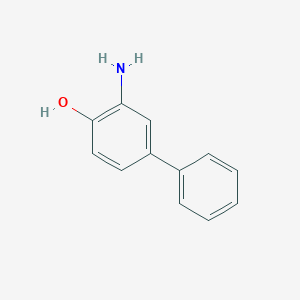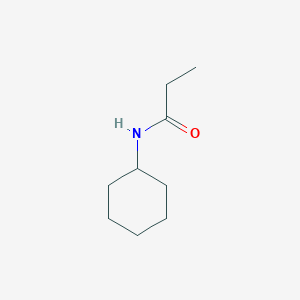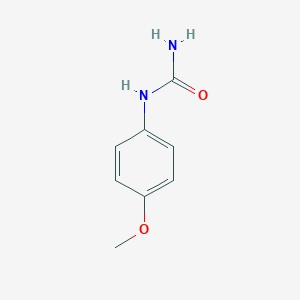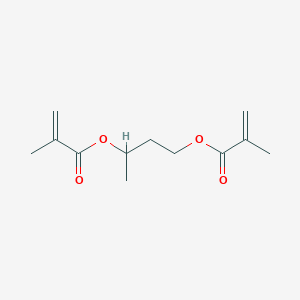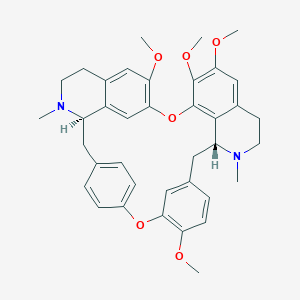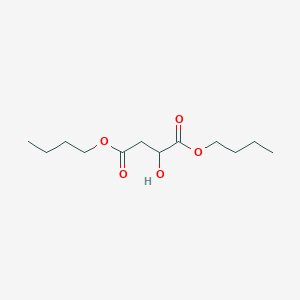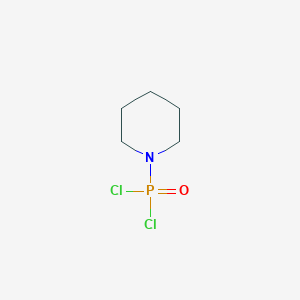
1-dichlorophosphorylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-dichlorophosphorylpiperidine is an organophosphorus compound that features a phosphonic dichloride group bonded to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-dichlorophosphorylpiperidine can be synthesized through the reaction of piperidine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
PCl3+C5H10NH→C5H10N-PCl2
Industrial Production Methods
Industrial production of phosphonic dichloride, piperidino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-dichlorophosphorylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, phosphonic dichloride, piperidino- can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Phosphonate Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
1-dichlorophosphorylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic dichloride, piperidino- involves its ability to form strong bonds with nucleophiles, such as hydroxyl and amino groups. This property makes it a valuable reagent in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.
Comparación Con Compuestos Similares
1-dichlorophosphorylpiperidine can be compared with other organophosphorus compounds, such as:
Phosphoric Dichloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
Phosphinic Dichloride: Contains a different phosphorus oxidation state, leading to different reactivity and applications.
Phosphonic Acid Derivatives: These compounds have similar reactivity but differ in their specific functional groups and applications.
The uniqueness of phosphonic dichloride, piperidino- lies in its combination of the phosphonic dichloride group with the piperidine ring, providing a unique set of chemical properties and reactivity patterns that are valuable in various fields of research and industry.
Propiedades
Número CAS |
1498-56-2 |
|---|---|
Fórmula molecular |
C5H10Cl2NOP |
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
1-dichlorophosphorylpiperidine |
InChI |
InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2 |
Clave InChI |
FZHNJMKVRJJKBK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(=O)(Cl)Cl |
SMILES canónico |
C1CCN(CC1)P(=O)(Cl)Cl |
Key on ui other cas no. |
1498-56-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



